molecular formula C17H25N3OS B2456536 (4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1796961-78-8

(4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2456536
CAS No.: 1796961-78-8
M. Wt: 319.47
InChI Key: RVDLTLBMOKLQNN-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a piperazine ring substituted with a methyl group, a thiazepane ring substituted with a phenyl group, and a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperazine Ring: Starting with a suitable precursor, such as ethylenediamine, the piperazine ring is formed through cyclization reactions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents like methyl iodide.

    Formation of the Thiazepane Ring: The thiazepane ring is synthesized from a precursor such as 2-aminothiophenol, which undergoes cyclization with appropriate reagents.

    Phenyl Group Substitution: The phenyl group is introduced through electrophilic aromatic substitution reactions.

    Methanone Linkage Formation: The final step involves the formation of the methanone linkage, typically through condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiazepane rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the methanone linkage, converting it to a methanol derivative.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl group and the nitrogen atoms in the rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation Products: N-oxides of the piperazine and thiazepane rings.

    Reduction Products: Methanol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

  • (4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)ethanone
  • (4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)propanone

Comparison:

  • Structural Differences: The primary difference lies in the length of the carbon chain linking the piperazine and thiazepane rings.
  • Reactivity: The reactivity may vary slightly due to the different electronic environments created by the varying chain lengths.
  • Applications: While similar, each compound may have unique applications based on its specific chemical properties.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c1-18-9-11-20(12-10-18)17(21)19-8-7-16(22-14-13-19)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDLTLBMOKLQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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